1-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. This class is noted for its diverse biological activities, including antidiabetic, anticancer, anti-inflammatory, and antimicrobial properties. The compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
The compound can be synthesized through various chemical methods, which have been documented in scientific literature. Its structural characteristics and biological activities have been explored in multiple studies, highlighting its potential as a therapeutic agent.
1-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea is classified as a thiadiazole derivative. Thiadiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is recognized for its ability to inhibit specific enzymes involved in metabolic pathways.
The synthesis of 1-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea typically involves a multi-step process:
Industrial synthesis may involve optimized methods such as continuous flow reactors to enhance yield and consistency.
The molecular structure of 1-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea can be described by its IUPAC name and chemical formula:
The compound features a thiadiazole ring that contributes to its biological activity. The presence of both sulfur and nitrogen atoms within the ring enhances its interaction with biological targets.
1-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea undergoes several notable chemical reactions:
The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
The compound can also be reduced using lithium aluminum hydride to yield corresponding amines.
Electrophilic aromatic substitution reactions can occur on the phenyl group. Common reactions include nitration or halogenation using reagents like nitric acid or halogens .
The primary mechanism of action for 1-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea involves its interaction with shikimate kinase:
The inhibition of shikimate kinase has implications for treating bacterial infections and other diseases caused by pathogens relying on this pathway.
The physical properties of 1-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea have not been extensively documented but generally include:
Chemical properties include:
1-Phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea has several scientific uses:
Due to its ability to inhibit shikimate kinase, the compound shows potential as an antimicrobial agent against bacteria such as Mycobacterium tuberculosis.
Research has indicated that derivatives of thiadiazole compounds exhibit anticancer properties by targeting various cancer cell lines through different mechanisms .
The compound serves as a lead structure for developing new drugs aimed at treating infections and cancers due to its unique mechanism of action and biochemical properties .
The integration of 1,3,4-thiadiazole and urea motifs represents a strategic evolution in medicinal chemistry, originating from observations of their distinct pharmacological properties. Early investigations into heterocyclic systems identified 1,3,4-thiadiazole as a privileged scaffold due to its metabolic stability and ease of functionalization. The deliberate fusion with urea linkages emerged in the 2000s, driven by the need to enhance target specificity in kinase inhibitors and antiproliferative agents. Commercial availability of derivatives like 1-(5-ethyl-(1,3,4)thiadiazol-2-yl)-3-phenylurea (CAS: 69378-05-8) and 1-phenyl-3-(5-propyl-(1,3,4)thiadiazol-2-yl)-urea (CAS: 356779-86-7) enabled systematic structure-activity relationship (SAR) studies, particularly in oncology and infectious diseases [7] [8]. These hybrids gained prominence for their dual capacity to disrupt enzyme active sites (via thiadiazole) and engage in hydrogen-bonding networks (via urea), exemplified by compounds targeting chronic myeloid leukemia (CML) and Helicobacter pylori urease [1] [5].
The 1,3,4-thiadiazole ring in 1-phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea confers three critical properties:
Table 1: Electronic Effects of 1,3,4-Thiadiazole Substituents on Bioactivity
C-5 Substituent | C-2 Substituent | Target Activity | Potency (IC₅₀) |
---|---|---|---|
Sulfanyl | Phenylurea | PI3K/AKT inhibition (K562 cells) | 0.038 μM |
Pyrimidin-4-ylthio | 4-(Trifluoromethyl)phenylurea | Anti-CML | 0.038 μM |
Chlorobenzylthio | Phenylurea | H. pylori urease inhibition | <1 μM |
Thiophene | Cyclohexylacetamide | Urease inhibition | 0.94 μM |
The urea moiety in 1-phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)urea serves as a conformational anchor, enabling precise molecular recognition through:
Table 2: Hydrogen-Bonding Interactions of Urea Linkages in Protein Complexes
Target Protein | Urea Atom | Interacting Residue | Bond Length (Å) | Biological Effect |
---|---|---|---|---|
PI3K (Anti-CML) | Carbonyl O | Tyr524 (backbone NH) | 2.1 | Blocks ATP binding |
VEGFR-2 (Anti-angiogenic) | N-H | Glu885 (carboxylate) | 1.9 | Inhibits tyrosine phosphorylation |
Urease (Anti-H. pylori) | N-H | Asp494 (side chain) | 2.3 | Nickel chelation disruption |
GABA_A receptor | Carbonyl O | Tyr157 (phenolic OH) | 2.4 | Chloride channel modulation |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0